4-Ethoxy-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

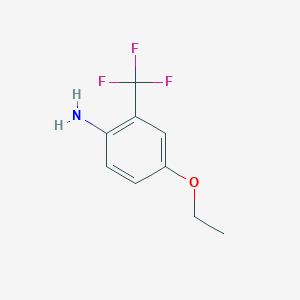

“4-Ethoxy-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . This compound is used in laboratory chemicals .

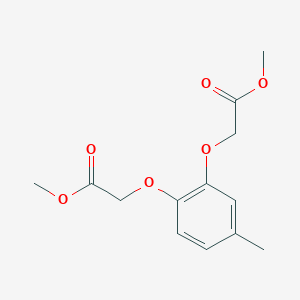

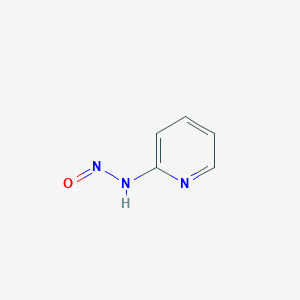

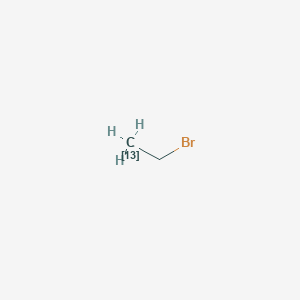

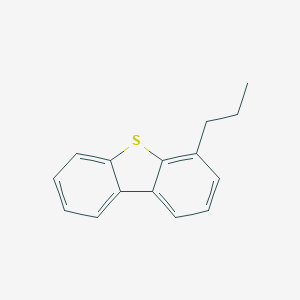

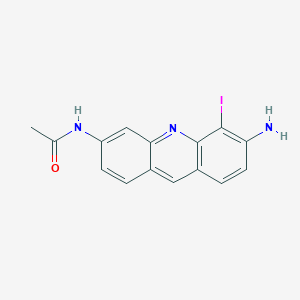

Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2-(trifluoromethyl)aniline” consists of a benzene ring substituted with an ethoxy group at the 4th position and a trifluoromethyl group at the 2nd position . The nitrogen atom is directly attached to the benzene ring .Scientific Research Applications

Chemical Synthesis

4-Ethoxy-2-(trifluoromethyl)aniline is used in various areas of research including Chemical Synthesis . It can be used as a building block in the synthesis of more complex molecules .

Chromatography

This compound also finds its application in Chromatography , a technique used for the separation of a mixture by passing it in a solution or suspension through a medium in which the components move at different rates .

Material Science

In the field of Material Science , 4-Ethoxy-2-(trifluoromethyl)aniline can be used in the development and testing of new materials .

Life Science

In Life Science research, this compound can be used in the study of biological systems .

Trifluoromethylarylation of Alkenes

One specific application of 4-Ethoxy-2-(trifluoromethyl)aniline is in the Trifluoromethylarylation of Alkenes . This process involves the use of anilines to functionalize alkenes . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

Antimicrobial Effect

Another interesting application of this compound is its Antimicrobial Effect . It has been found to have an antimicrobial effect, making it useful in the study and treatment of microbial infections .

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar to 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, a key intermediate of hexaflumuron . Hexaflumuron is a benzoylphenylurea insecticide that inhibits the synthesis of chitin in target pests, leading to their death or infertility .

Biochemical Pathways

If it acts similarly to hexaflumuron, it may interfere with the chitin synthesis pathway in insects, disrupting their growth and development .

Pharmacokinetics

Its physical properties such as boiling point (170-173 °c), melting point (34 °c), and density (1282 g/mL at 25 °C) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

If it acts similarly to hexaflumuron, it may cause disruption in the growth and development of insects by inhibiting chitin synthesis .

properties

IUPAC Name |

4-ethoxy-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITILAORUYLLCNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616334 |

Source

|

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-2-(trifluoromethyl)aniline | |

CAS RN |

121307-27-5 |

Source

|

| Record name | 4-Ethoxy-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.